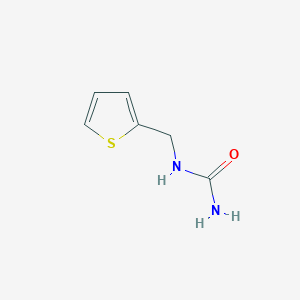![molecular formula C10H11ClF3N B2937319 [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1558243-09-6](/img/structure/B2937319.png)
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride, also known as TFMCHA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with the serotonin system in the brain. This compound acts as a serotonin reuptake inhibitor, which means that it blocks the reuptake of serotonin by neurons in the brain. This leads to an increase in serotonin levels in the brain, which can have a positive effect on mood and reduce symptoms of depression and anxiety. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, possibly through its effects on the dopamine system in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its effects on the serotonin and dopamine systems in the brain, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons in the brain. This compound has also been found to increase levels of cyclic AMP (cAMP), a signaling molecule that is involved in regulating various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride in lab experiments is its specificity for the serotonin system in the brain. This compound has been found to selectively target the serotonin transporter, which is responsible for the reuptake of serotonin by neurons in the brain. This specificity can make this compound a useful tool for studying the role of the serotonin system in various physiological and behavioral processes.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound has been found to be selective for the serotonin transporter, it is possible that it may interact with other targets in the brain or body. Additionally, the effects of this compound may vary depending on the dose and duration of treatment, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride. One area of interest is the potential use of this compound in the treatment of depression, anxiety, and addiction in humans. Clinical trials are needed to determine the safety and efficacy of this compound in these populations.
Another area of interest is the development of more selective and potent compounds that target the serotonin system in the brain. These compounds could have improved therapeutic potential and fewer off-target effects than this compound.
Finally, further research is needed to better understand the mechanisms underlying the effects of this compound on the serotonin and dopamine systems in the brain. This could lead to a better understanding of the role of these systems in various physiological and behavioral processes, as well as the development of new treatments for psychiatric and neurological disorders.
Synthesemethoden
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride can be synthesized through a multi-step process starting with the reaction of 2,3,4-trifluorobenzaldehyde with cyclopropylmethylamine to form the intermediate 1-(2,3,4-trifluorophenyl)cyclopropylmethanamine. This intermediate is then reacted with hydrochloric acid to produce this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has shown potential in various scientific research applications, including as a potential treatment for depression, anxiety, and addiction. Research has shown that this compound acts on the serotonin system in the brain, which is involved in regulating mood, anxiety, and addiction. This compound has been found to increase serotonin levels in the brain, which can have a positive effect on mood and reduce symptoms of depression and anxiety. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
[1-(2,3,4-trifluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-7-2-1-6(8(12)9(7)13)10(5-14)3-4-10;/h1-2H,3-5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRJCQQCVLJKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C(=C(C=C2)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2937237.png)
![2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide](/img/structure/B2937239.png)
![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)



![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)



![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)
![4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2937258.png)